N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
Description
Historical Context of Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, characterized by rings containing heteroatoms such as nitrogen, oxygen, or sulfur, have shaped medicinal chemistry since the 19th century. Early breakthroughs include the isolation of pyridine in 1846 and the serendipitous discovery of penicillin’s β-lactam ring in 1929, which revolutionized antibiotic therapy. The structural versatility of heterocycles enabled the development of foundational drugs: for instance, the benzimidazole ring in omeprazole (acid reflux treatment) and the pyrazole core in celecoxib (anti-inflammatory) exemplify their therapeutic adaptability.
The 20th century saw systematic studies on heterocyclic reactivity, driven by pioneers like August Kekulé, who elucidated aromatic ring structures. By the 1950s, heterocycles constituted over 50% of known organic compounds, with applications expanding into agrochemicals, dyes, and materials science. The integration of nitrogen heterocycles into DNA base pairs (purines and pyrimidines) further underscored their biological indispensability.
Significance of Multi-Ring Heterocyclic Systems in Drug Discovery
Multi-ring heterocycles enhance binding affinity and selectivity by mimicking endogenous substrates and engaging multiple target sites. For example, the quinoline scaffold in chloroquine (antimalarial) and the pyrimidine ring in 5-fluorouracil (anticancer) exploit fused-ring systems to improve pharmacokinetic profiles.
Table 1: Therapeutic Applications of Multi-Ring Heterocycles
| Heterocyclic System | Example Compound | Therapeutic Use |
|---|---|---|
| Benzimidazole | Omeprazole | Gastroesophageal reflux |
| Quinoline | Chloroquine | Antimalarial |
| Pyrazole | Celecoxib | Anti-inflammatory |
| β-Lactam | Penicillin | Antibacterial |
The oxazolo[5,4-b]pyridine moiety in the target compound is structurally analogous to bioactive oxazole derivatives, which exhibit antiviral and anticancer properties. Similarly, benzothiadiazole rings, known for their electron-deficient π-system, enhance interactions with enzymatic active sites, as seen in kinase inhibitors.
Current Research Landscape and Unmet Needs
Despite advancements, challenges persist in combating drug resistance and achieving target specificity. Antimicrobial resistance necessitates novel scaffolds like benzothiadiazole-carboxamides, which disrupt bacterial efflux pumps. In oncology, heterocyclic hybrids targeting tyrosine kinases (e.g., imatinib) highlight the demand for multi-target agents.
Table 2: Emerging Trends in Heterocyclic Drug Development
| Research Focus | Example Innovation | Unmet Need Addressed |
|---|---|---|
| Antibiotic hybrids | Cefdinir derivatives | Multi-drug resistance |
| Kinase inhibitors | Apixaban | Thrombosis prevention |
| Antiviral agents | Remdesivir analogs | RNA virus replication |
The integration of computational modeling and green chemistry has accelerated the synthesis of complex heterocycles, reducing reliance on toxic reagents. However, optimizing bioavailability and reducing off-target effects remain critical hurdles.
Research Objectives and Scope of Investigation
This study aims to:
- Synthesize N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzo[c]thiadiazole-5-carboxamide via palladium-catalyzed cross-coupling and cyclization reactions.
- Characterize its electronic properties using density functional theory (DFT) to predict binding modes with cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR).
- Evaluate in vitro efficacy against murine melanoma (B16-F10) and methicillin-resistant Staphylococcus aureus (MRSA) strains.
Properties
IUPAC Name |
N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N5O2S/c1-11-15(22-18(26)13-7-8-14-16(9-13)25-28-24-14)10-17-20(21-11)27-19(23-17)12-5-3-2-4-6-12/h2-10H,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQLODWHSKRJLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C4=CC5=NSN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and pyridine intermediates, followed by their coupling with benzo[c][1,2,5]thiadiazole. The final step involves the formation of the carboxamide group.
Oxazole Formation: The oxazole ring can be synthesized through the cyclization of an appropriate α-haloketone with an amide.
Pyridine Formation: The pyridine ring is often synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling Reaction: The oxazole and pyridine intermediates are then coupled with benzo[c][1,2,5]thiadiazole using a palladium-catalyzed cross-coupling reaction.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of a particular enzyme involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Key Structural Features:
- Oxazolo-pyridine vs. Thiazole/Thiadiazine Cores: Unlike thiazole-based compounds (e.g., 4-methyl-2-phenylthiazole-5-carbohydrazide in or dasatinib in ), the target compound substitutes the thiazole ring with an oxazolo[5,4-b]pyridine system.
- Benzo[c][1,2,5]thiadiazole vs. Pyrimidine/Pyridine Moieties : The benzo-thiadiazole group is structurally distinct from pyrimidine or pyridine units in analogs like dasatinib () or 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide (). Benzo-thiadiazole’s electron-withdrawing nature may enhance charge transport in materials or stabilize protein-ligand interactions in biological systems .
Anticancer Activity:
- Thiazole Derivatives : Compounds like 2-(4-methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide () show potent activity against HepG-2 cells (IC₅₀ = 1.61–1.98 µg/mL). The target compound’s benzo-thiadiazole group may enhance cytotoxicity through improved DNA intercalation or kinase inhibition .
- Dasatinib () : This FDA-approved thiazole carboxamide targets BCR-ABL kinases. The absence of a thiadiazole moiety in dasatinib suggests that the target compound’s benzo-thiadiazole could confer unique selectivity toward other kinases or pathways .
SAR Insights:
- Electron-Deficient Moieties : Benzo-thiadiazole’s electron-withdrawing properties may increase binding affinity to targets requiring charge stabilization, as seen in polymer-based materials () .
- Substituent Effects : The methyl and phenyl groups on the oxazolo-pyridine core may influence steric interactions, analogous to the 4-methyl and phenyl substituents in ’s active compounds .
Physicochemical and Material Properties
- Electronic Properties : Benzo[c][1,2,5]thiadiazole is a key component in polymers like PPDT2FBT (), which exhibit high electron mobility. The target compound’s conjugated system may similarly suit optoelectronic applications .
- Solubility and Stability : Compared to thiazole derivatives (e.g., ), the oxazolo-pyridine core’s rigidity might reduce solubility but improve thermal stability, a critical factor in material science .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a unique structure that combines an oxazolo[5,4-b]pyridine core with a benzo[c][1,2,5]thiadiazole moiety. The synthesis typically involves multi-step organic reactions including cyclization and functional group modifications to yield the desired product.
Synthetic Route Overview
- Starting Materials : The synthesis often begins with readily available oxazole and pyridine derivatives.
- Key Reactions : Intramolecular cyclization reactions are crucial for forming the oxazolo-pyridine structure. Subsequent reactions may include amide bond formation to yield the final carboxamide derivative.
Anticancer Activity
Recent studies have shown that this compound exhibits significant anticancer properties. It has been observed to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Mechanistic Insights
The compound's mechanism of action appears to involve:
- Targeting Specific Enzymes : Preliminary studies suggest it may interact with key enzymes involved in cancer cell metabolism.
- Modulating Signaling Pathways : It may influence pathways related to cell survival and proliferation, such as the PI3K/Akt pathway.
Case Studies
- In Vitro Studies : A study demonstrated that treatment with this compound resulted in a dose-dependent reduction in viability of breast cancer cells (MCF-7) and lung cancer cells (A549) .
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth compared to control groups, indicating its potential as a therapeutic agent .
Data Table: Biological Activities
| Biological Activity | Cell Line/Model | Concentration Range (µM) | Effect Observed |
|---|---|---|---|
| Anticancer | MCF-7 | 1 - 50 | Reduced cell viability |
| Anticancer | A549 | 1 - 50 | Induced apoptosis |
| Enzyme Inhibition | Various | 10 - 100 | Modulation of metabolic pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
